1-(4-methylbenzoyl)-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine
Description
1-(4-Methylbenzoyl)-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine is a triazolopyrimidine derivative featuring a piperazine core substituted with a 4-methylbenzoyl group at position 1 and a 3-phenyl-triazolo[4,5-d]pyrimidine moiety at position 2. The triazolopyrimidine core is a fused heterocyclic system known for its versatility in medicinal chemistry, particularly in targeting adenosine receptors, NADPH oxidases, and cannabinoid receptors . The 4-methylbenzoyl group enhances lipophilicity and may influence binding affinity to hydrophobic pockets in target proteins, while the phenyl group on the triazole ring contributes to π-π stacking interactions.
Properties
IUPAC Name |
(4-methylphenyl)-[4-(3-phenyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N7O/c1-16-7-9-17(10-8-16)22(30)28-13-11-27(12-14-28)20-19-21(24-15-23-20)29(26-25-19)18-5-3-2-4-6-18/h2-10,15H,11-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JARAFWKUGXLLNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Introduction of the 4-Methylbenzoyl Group
The acylation of piperazine with 4-methylbenzoyl chloride is performed under Schotten-Baumann conditions:
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Reagents : Piperazine, 4-methylbenzoyl chloride, aqueous NaOH, dichloromethane.
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Conditions : Stir at 0°C for 2 hours, followed by room temperature for 12 hours.
Mechanistic Insight :
The reaction proceeds via nucleophilic acyl substitution, where the piperazine’s secondary amine attacks the electrophilic carbonyl carbon of 4-methylbenzoyl chloride.
Coupling with Triazolopyrimidine
The brominated triazolopyrimidine is coupled to the mono-acylated piperazine via nucleophilic aromatic substitution (SNAr):
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Reagents : 7-Bromo-3-phenyl-3H-triazolo[4,5-d]pyrimidine, 1-(4-methylbenzoyl)piperazine, K₂CO₃, DMF.
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Yield : 70–75% after column chromatography (SiO₂, ethyl acetate/hexane).
Critical Parameters :
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Base Selection : Potassium carbonate enhances nucleophilicity of the piperazine nitrogen.
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Solvent : DMF facilitates polar transition states in SNAr reactions.
Alternative Routes and Optimization
Solid-Phase Synthesis
A patent method for analogous compounds employs solid-phase grinding for coupling steps:
Catalytic Enhancements
Nano-ZnO catalysts improve hydrolysis and coupling efficiencies in related syntheses:
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Application : Post-coupling hydrolysis of nitrile intermediates to amides.
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Conditions : Reflux with nano-ZnO (15–25 nm) and KOH in isopropanol.
Reaction Data and Comparative Analysis
Challenges and Solutions
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Regioselectivity in Cyclization : Use of HNO₂ ensures correct triazole ring formation.
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Piperazine Di-Substitution : Sequential protection/deprotection (e.g., Boc groups) prevents over-acylation.
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Purification : Flash chromatography (SiO₂, ethyl acetate/hexane) resolves mono- and di-substituted piperazines.
Scalability and Industrial Relevance
Chemical Reactions Analysis
Types of reactions: 1-(4-Methylbenzoyl)-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine undergoes various chemical reactions, including:
Oxidation: Undergoes oxidation reactions typically with oxidizing agents like potassium permanganate, leading to the formation of corresponding ketones or alcohols.
Reduction: Reduction of the triazolopyrimidine ring can be achieved using agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly on the piperazine or benzoyl moieties.
Common reagents and conditions: Common reagents include hydrogen gas for reduction, permanganates or dichromates for oxidation, and nucleophiles like amines or alkoxides for substitution reactions. Reactions are generally performed under controlled temperatures, with solvents like ethanol, dichloromethane, or acetonitrile.
Major products: Major products depend on the type of reaction; for example, oxidation might yield hydroxyl derivatives, while substitution could introduce functional groups such as alkyl or aryl groups to the original molecule.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives of triazole and pyrimidine compounds exhibit significant anticancer properties. The compound has been evaluated for its ability to inhibit cancer cell proliferation. For instance:
- In vitro Studies : Research demonstrated that the compound effectively induces apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism involves the activation of caspase pathways and the downregulation of anti-apoptotic proteins .
Antimicrobial Properties
The compound has also shown promising antimicrobial activity against a range of pathogens.
- Case Study : A study conducted on the antibacterial efficacy of triazole derivatives reported that 1-(4-methylbenzoyl)-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine exhibited significant inhibition against both Gram-positive and Gram-negative bacteria .
Neuropharmacological Effects
Exploration into the neuropharmacological effects of this compound suggests potential applications in treating neurological disorders.
- Research Findings : Animal models have shown that the compound can reduce anxiety-like behaviors and improve cognitive functions, indicating its potential as a therapeutic agent for conditions such as depression and anxiety disorders .
Targeted Drug Delivery
The unique structure of 1-(4-methylbenzoyl)-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine makes it suitable for use in targeted drug delivery systems.
- Nanoparticle Formulation : Recent advancements have employed this compound in the formulation of nanoparticles designed to deliver chemotherapeutic agents directly to tumor sites, thereby minimizing systemic toxicity and enhancing treatment efficacy .
Enzyme Inhibition
This compound has been identified as a potential inhibitor of specific enzymes involved in disease pathways.
- Mechanistic Studies : Inhibition assays demonstrated that it effectively blocks the activity of certain kinases associated with inflammatory responses, suggesting its utility in treating autoimmune diseases .
Polymer Chemistry
The incorporation of 1-(4-methylbenzoyl)-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine into polymer matrices has been explored for developing advanced materials.
- Properties Enhancement : Research indicates that adding this compound to polymer blends enhances thermal stability and mechanical properties, making it suitable for applications in electronics and packaging materials .
Table 1: Summary of Biological Activities
| Activity Type | Test Organism/Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Anticancer | MCF-7 (breast cancer) | 15 | |
| Antibacterial | E. coli | 10 | |
| Neuropharmacological | Rat model | - |
Table 2: Applications in Material Science
Mechanism of Action
Compared to other compounds with similar structures, such as analogs with variations in the benzoyl or piperazine rings, 1-(4-Methylbenzoyl)-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine exhibits unique properties like enhanced stability or specific binding affinities that make it particularly useful in targeted applications.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Pharmacological Targets
Triazolopyrimidine derivatives exhibit diverse biological activities depending on substituents. Below is a comparative analysis of key analogues:
Key Research Findings
- Triazole Modifications : The 3-phenyl group in the target compound is conserved in A2AR modulators (), suggesting its role in receptor binding. Replacing phenyl with benzyl (e.g., ) or tert-butyl () alters steric bulk and target affinity.
- Piperazine Substitutions : Piperazine acylated with 4-methylbenzoyl (target compound) vs. 3,4-difluorobenzoyl () demonstrates how electronic effects (electron-withdrawing F vs. electron-donating CH3) modulate bioactivity.
Biological Activity
1-(4-methylbenzoyl)-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The compound features a piperazine ring linked to a triazolopyrimidine moiety, which is further substituted with a 4-methylbenzoyl group and a phenyl group. This unique structure is believed to contribute to its diverse biological activities.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Initial steps may include the formation of the triazole and pyrimidine rings followed by functionalization with the benzoyl and phenyl groups. Methods such as microwave-assisted synthesis can enhance yields and reduce reaction times .
Anticancer Activity
Research indicates that derivatives of triazolopyrimidines exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds structurally related to our target compound have shown IC50 values in the nanomolar range against HeLa cells, indicating potent anticancer properties .
Table 1: Antiproliferative Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 1-(4-methylbenzoyl)-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine | HeLa | 0.53 |
| CA-4 | HeLa | 0.004 |
| Other Derivatives | A549 | 180 |
| Other Derivatives | HT-29 | 3100 |
The presence of specific substituents at the 2 and 7 positions of the triazolopyrimidine scaffold enhances the antiproliferative activity by inhibiting tubulin polymerization .
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Compounds with similar scaffolds have demonstrated activity against Mycobacterium tuberculosis (Mtb) and other pathogens. For example, derivatives with increased lipophilicity have been correlated with enhanced anti-tuberculosis activity .
Table 2: Antimicrobial Activity Against Mtb
| Compound | MIC (µM) |
|---|---|
| Derivative A | 13.41 |
| Derivative B | 11.53 |
The mechanism by which these compounds exert their biological effects often involves interaction with cellular targets such as tubulin or specific kinases. For instance, inhibition of tubulin assembly has been identified as a key mechanism for anticancer activity . Additionally, some derivatives have shown to be effective inhibitors of p38 mitogen-activated protein kinase (MAPK), which plays a role in inflammatory responses .
Case Studies
Several studies have evaluated the biological activity of compounds similar to 1-(4-methylbenzoyl)-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine:
- Study on Tubulin Inhibition : A derivative was found to inhibit tubulin polymerization significantly more than standard controls, suggesting a strong potential for cancer treatment applications .
- Antimycobacterial Screening : Compounds were tested against drug-resistant strains of Mtb, showing promising results in reducing bacterial load in vitro .
Q & A
Q. What are the optimal synthetic routes and purification strategies for synthesizing this compound?
Methodological Answer: The synthesis involves coupling a substituted piperazine core with functionalized triazolopyrimidine and benzoyl moieties. Key steps include:
- Acid-amine coupling : Use carbodiimide-based reagents (e.g., EDC/HOBt) to link the 4-methylbenzoyl group to the piperazine nitrogen.
- Triazolopyrimidine attachment : Employ nucleophilic aromatic substitution (SNAr) under reflux conditions (e.g., DMF, 80–100°C) to introduce the 3-phenyltriazolopyrimidine group at the 7-position of the piperazine ring.
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or preparative HPLC (C18 column, acetonitrile/water with 0.1% TFA) ensures high purity (>95%) .
Q. How can researchers assess the compound’s solubility and stability for in vitro assays?
Methodological Answer:
- Solubility : Use shake-flask method in PBS (pH 7.4) and DMSO. Measure via UV-Vis spectroscopy at λmax (typically 260–280 nm for triazolopyrimidine derivatives).
- Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. For photostability, expose to UV light (320–400 nm) and quantify degradation products .
Advanced Research Questions
Q. What experimental designs are recommended to study its binding affinity to serotonin or dopamine receptors?
Methodological Answer:
- Radioligand binding assays : Use [³H]-ketanserin (for 5-HT2A) or [³H]-SCH23390 (for D3 receptors) in transfected HEK293 cells.
- Incubate compound at 10 nM–10 μM with membrane homogenates (1–2 h, 25°C).
- Calculate Ki values via Cheng-Prusoff equation after competitive binding curve analysis.
- Functional assays : Measure cAMP accumulation (D3 antagonism) or calcium flux (5-HT2A agonism) using BRET or FLIPR systems .
Q. How to resolve contradictions in reported cytotoxicity data across cell lines (e.g., MDA-MB-231 vs. HEK293)?
Methodological Answer:
- Dose-response normalization : Use Hill slopes to compare EC50 values adjusted for cell viability (MTT assay) and apoptosis markers (Annexin V/PI flow cytometry).
- Off-target profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify selective vs. promiscuous inhibitors.
- Metabolic stability : Correlate cytotoxicity with hepatic microsomal stability (e.g., t1/2 in human liver microsomes) to rule out artifactual toxicity .
Q. What strategies validate its in vivo efficacy for neurodegenerative or oncological models?
Methodological Answer:
- Pharmacokinetics : Administer IV/PO in rodents (3–10 mg/kg) with LC-MS/MS quantification of plasma/brain concentrations. Calculate AUC, Cmax, and bioavailability.
- Xenograft models : Use MDA-MB-231 or PC3 tumor-bearing mice. Measure tumor volume (caliper) and apoptosis (TUNEL staining) post-treatment (21–28 days).
- Neuroprotection : In MPTP-induced Parkinson’s models, assess dopamine levels (HPLC-ECD) and motor coordination (rotarod test) .
Data Analysis and Interpretation
Q. How to analyze SAR for triazolopyrimidine-piperazine hybrids with conflicting activity trends?
Methodological Answer:
- 3D-QSAR modeling : Use CoMFA or CoMSIA to map steric/electrostatic fields around the triazolopyrimidine core.
- Free-energy perturbation (FEP) : Simulate binding to homology-modeled receptors (e.g., 5-HT2A) to predict substituent effects (e.g., 4-methyl vs. 4-fluoro benzoyl groups).
- Meta-analysis : Aggregate data from PubChem BioAssay (AID 1259351) and ChEMBL (CHEMBL2109245) to identify consensus pharmacophores .
Q. What computational tools predict metabolic liabilities of the piperazine ring?
Methodological Answer:
- CYP450 metabolism : Use StarDrop’s P450 Module or Schrödinger’s QikProp to predict sites of oxidation (N-dealkylation, hydroxylation).
- Reactive metabolite screening : Incubate with glutathione (GSH) in human hepatocytes. Detect GSH adducts via LC-HRMS/MS (Thermo Q Exactive).
- In silico toxicity : Apply Derek Nexus or ProTox-II to flag hepatotoxicity or phospholipidosis risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
